molecular formula C13H24O4 B14907167 tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate

tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate

Cat. No.: B14907167
M. Wt: 244.33 g/mol
InChI Key: QNFZNUMUGUZMES-MNOVXSKESA-N
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Description

“rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” is a synthetic organic compound that belongs to the class of cyclobutyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the hydroxymethyl group: This step may involve selective functionalization of the cyclobutyl ring.

    Attachment of the propanoate moiety: This can be done through esterification reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield cyclobutyl carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, “rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” can be used as an intermediate for the preparation of more complex molecules.

Biology

Medicine

In medicinal chemistry, derivatives of cyclobutyl compounds are often explored for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry

In materials science, the unique structural features of cyclobutyl derivatives can be exploited for the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of “rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((cyclobutyl)methoxy)propanoate
  • tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclopropyl)methoxy)propanoate
  • tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclopentyl)methoxy)propanoate

Uniqueness

“rel-tert-Butyl 3-(((1R,2S)-2-(hydroxymethyl)cyclobutyl)methoxy)propanoate” is unique due to the specific configuration of its cyclobutyl ring and the presence of both hydroxymethyl and propanoate groups. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-[[(1R,2S)-2-(hydroxymethyl)cyclobutyl]methoxy]propanoate

InChI

InChI=1S/C13H24O4/c1-13(2,3)17-12(15)6-7-16-9-11-5-4-10(11)8-14/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1

InChI Key

QNFZNUMUGUZMES-MNOVXSKESA-N

Isomeric SMILES

CC(C)(C)OC(=O)CCOC[C@@H]1CC[C@@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)CCOCC1CCC1CO

Origin of Product

United States

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